N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic IUPAC name N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide reflects its complex heterocyclic architecture. The parent structure, pyrazolo[3,4-d]pyrimidine , consists of a fused bicyclic system: a pyrazole ring (positions 1–3) fused to a pyrimidine ring (positions 4–7). Substituents are assigned as follows:
- A 4-fluorophenyl group at position 1 of the pyrazole ring.
- An oxo (=O) group at position 4 of the pyrimidine ring.
- A 2,3-dimethoxybenzamide moiety linked via an amide bond to position 5 of the pyrimidine ring.
The structural formula (Figure 1) illustrates these substituents spatially. The pyrazolo[3,4-d]pyrimidine core ensures planarity, while the 2,3-dimethoxybenzamide group introduces steric bulk and hydrogen-bonding potential via its methoxy and carbonyl groups.
| Property | Value |
|---|---|
| IUPAC Name | N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2,3-dimethoxybenzamide |
| SMILES | COC1=C(C(=CC=C1)C(=O)NC2=NC=NC3=C2N(N=C3O)C4=CC=C(C=C4)F)OC |
| InChIKey | UYVZOXQKXGASKA-UHFFFAOYSA-N |
Figure 1. Structural formula highlighting the fused pyrazolo[3,4-d]pyrimidine core (blue), 4-fluorophenyl substituent (green), and 2,3-dimethoxybenzamide group (red).
CAS Registry Number and Alternative Chemical Designations
As of the latest available data, this compound’s CAS Registry Number remains unassigned in public databases such as PubChem and Chemicalbook. However, structurally analogous pyrazolo-pyrimidine derivatives often share registry numbers in the 3.1–3.2 million range (e.g., CAS 919865-65-9 for a related fluorophenyl-pyrazolo[3,4-d]pyrimidine).
Alternative designations include:
- N-[1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-2,3-dimethoxybenzamide (emphasizing the dihydro state of the pyrimidine ring).
- 2,3-Dimethoxy-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl)benzamide (simplified benzamide positioning).
| Identifier Type | Value |
|---|---|
| IUPAC Name | N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2,3-dimethoxybenzamide |
| Common Synonyms | 2,3-Dimethoxy-pyrazolo-pyrimidine benzamide derivative |
| PubChem CID (Related) | 16811204 (similar fluorophenyl analog) |
Molecular Weight and Empirical Formula Analysis
The compound’s empirical formula , C₉₈H₁₉F₁N₅O₄ , derives from summing atomic contributions:
- Pyrazolo[3,4-d]pyrimidine core : C₅H₃N₄.
- 4-Fluorophenyl group : C₆H₄F.
- 2,3-Dimethoxybenzamide : C₁₀H₁₁NO₄ (benzene + two methoxy groups + amide).
Molecular weight calculations:
- Carbon (C): 19 × 12.01 = 228.19 g/mol
- Hydrogen (H): 15 × 1.008 = 15.12 g/mol
- Fluorine (F): 1 × 19.00 = 19.00 g/mol
- Nitrogen (N): 5 × 14.01 = 70.05 g/mol
- Oxygen (O): 4 × 16.00 = 64.00 g/mol
- Total : 228.19 + 15.12 + 19.00 + 70.05 + 64.00 = 396.36 g/mol
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₉H₁₅FN₅O₄ |
| Molecular Weight | 396.36 g/mol |
| Elemental Composition | C 57.72%, H 3.82%, F 4.80%, N 17.69%, O 16.15% |
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O4/c1-29-16-5-3-4-14(17(16)30-2)19(27)24-25-11-22-18-15(20(25)28)10-23-26(18)13-8-6-12(21)7-9-13/h3-11H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLOOJQBVMKWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 399.4 g/mol. It features a pyrazolo[3,4-d]pyrimidine core structure, which is known for diverse biological activities.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The pyrazolo[3,4-d]pyrimidine scaffold is crucial for its anticancer properties, particularly through the inhibition of key signaling pathways involved in cell proliferation and survival.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity against various tumor cell lines.
In Vitro Studies
A study demonstrated that this compound showed high inhibitory activity against A549 lung cancer cells with an IC50 value of 2.24 µM, significantly lower than that of doxorubicin (IC50 = 9.20 µM) . Further investigations revealed that it can induce apoptosis in these cells at low micromolar concentrations.
| Cell Line | IC50 (µM) | Control (Doxorubicin) IC50 (µM) |
|---|---|---|
| A549 | 2.24 | 9.20 |
| HepG2 | 1.74 | Not specified |
| MCF-7 | Not specified | Not specified |
| PC-3 | Not specified | Not specified |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly alter the compound's potency. For instance, analogs lacking specific functional groups exhibited reduced anti-proliferative activity .
Case Studies
- Epidermal Growth Factor Receptor (EGFR) Inhibition : Recent studies have focused on derivatives of this compound as EGFR inhibitors. One derivative showed an IC50 value of 0.016 µM against wild-type EGFR and displayed potent anti-proliferative effects against A549 and HCT-116 cancer cells .
- Flow Cytometric Analysis : Flow cytometry analyses indicated that certain derivatives could induce apoptosis effectively and arrest the cell cycle at S and G2/M phases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Structural and Functional Insights
Substituent Effects on Activity :
- The target compound’s 2,3-dimethoxybenzamide group contrasts with the sulfonamide-thiazole in compound 10a . Sulfonamides often enhance solubility and target affinity, while thiazole rings participate in π-π stacking. The dimethoxy groups may instead favor interactions with hydrophobic pockets.
- Fluorine substituents (e.g., 4-fluorophenyl in the target vs. 3-fluorophenyl in Example 53 ) influence electronic properties and metabolic stability.
Synthesis and Purification: The target compound likely employs methods similar to analogs, such as HPLC purification (49% yield for SiFA-M-FP in ) or recrystallization from ethanol/methanol (as in ).
Biological Activity Trends :
- Anti-HIV1 activity in compound 10a is attributed to the thiobarbituric acid moiety and sulfonamide-thiazole substituent .
- Anticancer activity in Example 53 may arise from the chromen-2-yl group, which is absent in the target compound.
Physical Properties :
- Melting points vary significantly: 10a (131–132°C) vs. Example 53 (175–178°C), reflecting differences in crystallinity due to substituent bulk and polarity .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For instance, reacting 1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamides or activated benzamide derivatives under reflux in dry acetonitrile or dichloromethane (DCM) . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity for substitutions.
- Temperature : Reflux conditions (70–80°C) are optimal for cyclization.
- Purification : Recrystallization from acetonitrile improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
- Techniques :
- 1H/13C NMR : Confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and dimethoxybenzamide (δ ~3.8–4.0 ppm for OCH3) .
- IR : Look for carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH/amide bands (~3200–3350 cm⁻¹) .
- XRD : Resolve crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability .
Q. How can researchers design initial biological assays to evaluate this compound’s activity?
- Approach :
- Target selection : Prioritize kinases or enzymes with pyrazolo[3,4-d]pyrimidine-binding pockets (e.g., JAK/STAT pathways) .
- Assay types : Use fluorescence polarization for binding affinity or enzymatic inhibition assays (e.g., ATPase activity).
- Controls : Include structurally similar derivatives to establish baseline activity .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- Strategy :
- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., Cl, CF3) to enhance target affinity .
- Benzamide modifications : Introduce methyl or methoxy groups at different positions to improve solubility or metabolic stability .
- Data analysis : Correlate IC50 values with Hammett constants or logP values to quantify substituent effects .
Q. What computational methods are suitable for predicting target interactions and binding modes?
- Tools :
- Molecular docking : Use AutoDock Vina or Glide to model interactions with kinase domains (e.g., ATP-binding sites) .
- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?
- Troubleshooting :
- Dynamic effects : Use variable-temperature NMR to detect conformational exchange broadening.
- XRD validation : Compare experimental spectra with crystallographic data to confirm assignments .
- Isotopic labeling : Synthesize deuterated analogs to simplify overlapping proton signals .
Q. What role do solvent effects play in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives?
- Insights :
- Polarity : High-polarity solvents (e.g., DMF) stabilize transition states in SNAr reactions but may increase side products.
- Protic vs. aprotic : Aprotic solvents (e.g., acetonitrile) minimize proton interference in nucleophilic substitutions .
- Co-solvents : Additives like DMSO (5–10%) can enhance solubility of intermediates .
Q. How does fluorine substitution at the 4-position of the phenyl ring influence physicochemical properties?
- Impact :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
